1'-[(tert-butoxy)carbonyl]-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylic acid
Description
1'-[(tert-Butoxy)carbonyl]-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylic acid is a structurally complex molecule featuring:
- Bicyclo[2.1.1]hexane core: A rigid bicyclic system with a bridgehead angle of ~99°, smaller than norbornane derivatives (106°), which enhances complementarity to enzyme active sites .
- Spiro architecture: A 3-oxaspiro ring connecting the bicyclohexane to a piperidine moiety, introducing conformational rigidity and steric constraints.
- Boc (tert-butoxycarbonyl) protection: A common strategy to enhance stability during synthesis and modulate pharmacokinetic properties .
- 4-Methyl substitution: A methyl group on the piperidine ring, likely influencing lipophilicity and steric interactions.
- Carboxylic acid functionality: A polar group enabling hydrogen bonding and ionic interactions with biological targets.
This compound’s synthesis likely follows methods analogous to Boc-protected piperidine carboxylic acids, involving Boc₂O in dioxane/NaOH .
Properties
IUPAC Name |
1-methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5/c1-13(2,3)21-12(20)17-7-5-16(6-8-17)15(11(18)19)9-14(4,10-15)22-16/h5-10H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKLTOVTPHCCBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C3(O2)CCN(CC3)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225141-56-8 | |
| Record name | 1'-[(tert-butoxy)carbonyl]-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1’-[(tert-butoxy)carbonyl]-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1-carboxylic acid involves several steps. One common synthetic route includes the following steps:
Formation of the bicyclo[2.1.1]hexane core: This can be achieved through a [2+2] cycloaddition reaction, often using photochemical methods.
Introduction of the piperidine ring: This step typically involves nucleophilic substitution reactions to attach the piperidine moiety to the bicyclo[2.1.1]hexane core.
Protection and deprotection steps: The tert-butoxycarbonyl (Boc) group is introduced as a protecting group for the amine functionality during the synthesis.
Chemical Reactions Analysis
1’-[(tert-butoxy)carbonyl]-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Synthesis of Dipeptides
This compound serves as a precursor in the synthesis of dipeptides. It has been shown to enhance amide formation in specific coupling reactions without the need for additional bases, yielding satisfactory results in a short time frame.
Precursor for β-Amino Acids
In biochemistry, it is utilized as a precursor for conformationally constrained β-amino acids. These derivatives have the potential to form oligomers with defined secondary structures, which are crucial for various biological functions.
Photocatalytic Reactions
The compound can participate in photocatalytic cycloaddition reactions, enabling access to polysubstituted bicyclo[2.1.1]hexanes with multiple substitution patterns. This versatility is significant for developing new materials and compounds with tailored properties.
Preliminary studies indicate that 1'-[(tert-butoxy)carbonyl]-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylic acid exhibits biological activity due to its structural features that allow interaction with various biological targets:
- Binding Affinity : The spirocyclic framework may enhance binding affinity to enzymes or receptors involved in critical biological pathways.
- Potential Pharmacological Applications : Its ability to form hydrogen bonds and other interactions with molecular targets suggests possible applications in drug design aimed at specific diseases.
Antimicrobial Activity
Research has demonstrated the antimicrobial efficacy of derivatives of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. Modifications to the structure have led to significant reductions in bacterial growth, indicating its potential as an antimicrobial agent.
Anticancer Properties
In vitro studies have shown that certain derivatives can induce apoptosis in human cancer cell lines through mechanisms involving the activation of caspase pathways. This highlights its potential as a lead compound for anticancer drug development.
Neuroprotective Effects
Studies focusing on neurodegenerative models have suggested that this compound may exhibit protective effects against oxidative stress, indicating potential utility in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 1’-[(tert-butoxy)carbonyl]-4-methyl-3-oxaspiro[bicyclo[21 its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features . The spirocyclic structure may allow for unique binding interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Table 1: Key Structural Features and Hypothesized Bioactivity
Key Comparison Metrics
Bridgehead Angle and Enzymatic Inhibition
The bicyclo[2.1.1]hexane core in the target compound has a bridgehead angle (~99°) smaller than norbornane derivatives (106°), enabling tighter binding to enzymes like S-adenosyl-L-methionine synthase. This is evidenced by the superior inhibitory activity of 2-aminobicyclo[2.1.1]hexane-2-carboxylic acid compared to norbornane analogues .
Role of the 3-Oxa Bridge
- Enhancing solubility via polar interactions.
- Reducing conformational flexibility, which may improve selectivity but limit adaptability to diverse targets. Similar oxa-containing spiro compounds (e.g., ) show modified pharmacokinetic profiles compared to non-oxa analogues .
Substituent Effects
Structural Similarity and Bioactivity
Using Tanimoto coefficients (), the target compound shares high similarity with:
Activity Landscape and SAR Insights
- Activity cliffs: Small structural changes (e.g., replacing 3-oxa with a methylene group) could drastically alter bioactivity, as seen in norbornane vs. bicyclo[2.1.1]hexane inhibitors .
- Hydrophobic extensions : Compounds with aryl or alkyl substituents (e.g., 4-chlorophenyl in ) show enhanced binding via hydrophobic interactions, a strategy applicable to optimizing the target compound .
Biological Activity
1'-[(tert-butoxy)carbonyl]-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure, which combines bicyclic and piperidine frameworks. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 311.37 g/mol. The presence of the tert-butoxycarbonyl group enhances its stability and solubility, while the carboxylic acid functionality enables potential interactions within biological systems .
| Property | Value |
|---|---|
| Molecular Formula | C16H25NO5 |
| Molecular Weight | 311.37 g/mol |
| CAS Number | 2225141-56-8 |
| Structural Features | Spirocyclic, Bicyclic, Piperidine |
Biological Activity
Preliminary studies indicate that this compound exhibits potential biological activity due to its structural features that facilitate interactions with various biological targets. The spirocyclic framework may enhance binding affinities to enzymes or receptors involved in critical biological pathways. Specific biological assays are necessary to fully elucidate its pharmacological profile.
The compound's ability to form hydrogen bonds and other interactions with molecular targets suggests that it may modulate enzyme or receptor activity. This modulation can be pivotal in therapeutic applications, particularly in targeting specific pathways associated with diseases.
Case Studies and Research Findings
Recent research has focused on the synthesis and characterization of this compound, exploring its use as a scaffold in drug design:
- Dipeptide Synthesis : The compound has been utilized in synthesizing dipeptides, demonstrating its versatility as a precursor in organic synthesis.
- Photocatalytic Reactions : It has also shown promise in photocatalytic cycloaddition reactions, providing access to polysubstituted bicyclo[2.1.1]hexanes, which are significant in medicinal chemistry.
Comparative Analysis with Similar Compounds
The following table compares 1'-[(tert-butoxy)carbonyl]-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylic acid with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Boc-amino)bicyclo[2.1.1]hexane-1-carboxylic Acid | Bicyclic structure with amino group | Simpler structure; lacks spirocyclic complexity |
| Tert-butyl 4-amino-1-(hydroxymethyl)spiro[bicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate | Similar spirocyclic framework | Contains an additional hydroxymethyl group |
| 3-Oxaspiro[bicyclo[2.1.1]hexane] derivatives | Variants with different substituents | Less functional diversity compared to the target compound |
Q & A
Q. What approaches address low yields in cross-coupling reactions with this compound?
- Methodological Answer :
- Pre-activate the carboxylic acid as a Weinreb amide for better coupling efficiency.
- Screen microwave-assisted conditions (e.g., 100°C, 30 min) to accelerate kinetics.
Key Tables for Reference
Table 1: Comparative Toxicity Profiles
| Hazard Type | ||
|---|---|---|
| Oral Toxicity | H302 | No data |
| Skin Irritation | H315 | No data |
| Carcinogenicity | Not classified | Not classified |
Table 2: Physical Properties of Analogous Compounds
| Property | 1-(tert-Boc)-4-phenylpiperidine | 4-Benzyl-1-(tert-Boc)piperidine |
|---|---|---|
| Molecular Formula | C₁₇H₂₃NO₄ | C₁₈H₂₅NO₄ |
| Molecular Weight | 305.37 g/mol | 319.4 g/mol |
| Stability | Stable at –20°C | Degrades at >40°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
